4-(Dimethylamino)-4'-fluorochalcone
Overview
Description
4-(Dimethylamino)pyridine (DMAP), a compound with a similar structure, is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It’s a white solid that is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
The synthesis of DMAP and its derivatives often involves reactions with various electrophiles . For instance, the protonation degree of DMAP derivatives can be significantly impacted by temperature .Molecular Structure Analysis
The molecular structure of DMAP includes a pyridine ring with a dimethylamino group attached . The compound’s stability is due to hyper-conjugative interactions and a hydrogen-bonding network .Chemical Reactions Analysis
DMAP and related structures are widely used as nucleophilic catalysts in various organic transformations . The compound’s reactivity can be influenced by factors such as temperature .Physical And Chemical Properties Analysis
DMAP is a white solid with a melting point of 108-110 °C and is soluble in water . Its stability is due to hyper-conjugative interactions and a hydrogen-bonding network .Scientific Research Applications
Fluorescent Chemosensors
4-Dimethylamino 4-fluorochalcone, with its donor–acceptor structure, exhibits distinctive green fluorescence and good stability in specific buffer solutions. It forms a complex with Fe3+ ions, serving as a highly selective probe for cyanide anions through a turn-on fluorescence mechanism. This capability extends to living cell imaging, demonstrating potential for practical applications in biological and environmental systems (Yang et al., 2015).
Solvatochromism and Solvatofluorochromism
The molecule exhibits solvatochromic and solvatofluorochromic properties, where its intense intramolecular charge transfer band's behavior varies systematically with the solvent's dielectric properties. This indicates a significant contribution from universal dipole-dipole interactions, shaping its applications in spectral and luminescent probes for various medical and biological studies (Bakhshiev et al., 2006).
Excited-State Dynamics
The excited-state properties of derivatives of 4-(dimethylamino)chalcones have been explored, revealing that photophysical parameters like fluorescence quantum yields and lifetimes are significantly influenced by solvent polarity. These findings assist in understanding the molecule's behavior in different environments, impacting its use in photophysical and photochemical applications (Song et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(18)9-7-14/h3-12H,1-2H3/b12-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIXYWVTPSVBET-LFYBBSHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-4'-fluorochalcone | |
CAS RN |
28081-19-8 | |
Record name | 4-DIMETHYLAMINO-4'-FLUOROCHALCONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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